6-cyclohexyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of imidazo[1,2-b]pyrazoles . It has a molecular formula of C11H15N3. This compound is a potential non-classical isostere of indole .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazoles involves a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . The full functionalization of the 1H-imidazo[1,2-b]pyrazole followed by a SEM-deprotection leads to the tetra-substituted product .
Molecular Structure Analysis
The molecular structure of “6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” consists of a five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .
Scientific Research Applications
Drug Solubility Improvement
The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole has been shown to significantly improve solubility in aqueous media. This could be applied to enhance the formulation of drugs that require better solubility for effective delivery .
Antitubercular Activity
Imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. This suggests potential use in developing new antituberculosis drugs .
Catalyst-Free Synthesis
A solvent- and catalyst-free method for synthesizing imidazo[1,2-a]pyridines has been developed, which could be adapted for the synthesis of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole derivatives in an environmentally friendly and cost-effective manner .
Multicomponent Reactions
Imidazo[1,2-a]pyrimidine-based pyran analogs have been synthesized through one-pot multicomponent reactions. This method could be utilized to create novel derivatives of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole with potential biological activity .
Future Directions
The future directions for “6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” and similar compounds involve further exploration of their potential as non-classical isosteres of indole . Additionally, there is interest in synthesizing structurally diverse pyrazole derivatives due to their diverse and valuable synthetical, biological, and photophysical properties .
properties
IUPAC Name |
6-cyclohexyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h6-9,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWBQZSSSFOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=NC=CN3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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